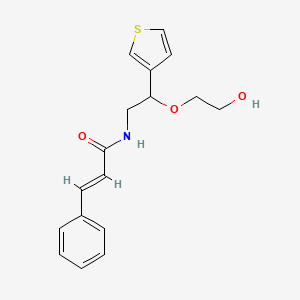

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-9-10-21-16(15-8-11-22-13-15)12-18-17(20)7-6-14-4-2-1-3-5-14/h1-8,11,13,16,19H,9-10,12H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCWDWDHVXNDCZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cinnamamide, often referred to as HETEC, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO3S, with a molecular weight of 317.4 g/mol. The compound features a cinnamide moiety , a hydroxyethoxy group , and a thiophene ring , which contribute to its unique properties and biological activities.

Structural Features

| Feature | Description |

|---|---|

| Cinnamide Moiety | Known for diverse biological activities, including anti-inflammatory effects. |

| Hydroxyethoxy Group | Enhances solubility and may influence interactions with biological targets. |

| Thiophene Ring | Contributes to reactivity and potential interactions in biochemical pathways. |

Antioxidant Properties

Research indicates that HETEC exhibits significant antioxidant activity . Antioxidants are crucial for protecting cells from oxidative stress caused by free radicals, which are implicated in various diseases, including cancer and cardiovascular conditions. Preliminary assays suggest that HETEC can effectively scavenge free radicals, thereby reducing oxidative damage to cells .

Anti-inflammatory Effects

HETEC has shown promise as an anti-inflammatory agent . In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Activity

The compound's anticancer potential is under investigation, with preliminary data suggesting that it may inhibit specific enzymes involved in cancer progression. For instance, studies have indicated that HETEC can reduce cell viability in various cancer cell lines through mechanisms that may involve modulation of apoptotic pathways .

The mechanism by which HETEC exerts its biological effects likely involves interaction with various molecular targets:

- Enzyme Inhibition : HETEC may inhibit enzymes related to inflammation and cancer pathways.

- Receptor Modulation : The hydroxyethoxy and thiophene groups could facilitate binding to receptors involved in cellular signaling.

- Cellular Pathway Influence : By modulating pathways associated with oxidative stress and inflammation, HETEC can exert protective effects on cells.

In Vitro Studies

In one study, HETEC was tested on human umbilical vein endothelial cells (HUVECs) to evaluate its effects on hyperpermeability induced by inflammatory mediators. The results indicated that HETEC significantly reduced cell permeability and migration of inflammatory cells .

Animal Models

Animal studies are currently being conducted to assess the therapeutic efficacy of HETEC in models of chronic inflammation and cancer. Initial findings suggest that treatment with HETEC leads to decreased tumor growth rates and reduced markers of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide ()

- Structure : Shares the thiophen-3-yl and ethoxyethyl groups but replaces cinnamamide with a benzamide.

- Synthesis : Synthesized via FeCl3-catalyzed polymerization, yielding 63% after chromatographic purification. The bromoethoxy group offers reactivity for further functionalization.

- The bromine substituent introduces electrophilic reactivity absent in the target compound .

N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide ()

- Structure : Replaces the thiophen-3-yl and hydroxyethoxy groups with a 4-methoxyphenyl and hydroxyl group.

- Similarity Score : 0.70, indicating moderate structural overlap.

- Functional Impact : The methoxyphenyl group increases hydrophobicity compared to the thiophene ring, while the hydroxyl group may reduce solubility relative to hydroxyethoxy. This highlights how substituent choice balances lipophilicity and bioavailability .

N,N-Dimethyl-N-(2-(2-(thiophen-3-yl)acetamido)ethyl)octan-1-aminium Bromide ()

- Structure : Features a thiophen-3-yl acetamido group and a quaternary ammonium moiety.

- Synthesis : Achieved 93.89% yield via alkylation of a thiophene-containing amine with bromooctane.

- Key Differences : The cationic ammonium group enhances water solubility, whereas the target compound’s hydroxyethoxy group offers hydrogen-bonding capability without permanent charge .

Key Observations :

- Yields for thiophene-containing analogs vary widely (48–93.89%), influenced by reaction complexity and purification methods.

- FeCl3 is commonly used for oxidative polymerization in thiophene derivatives but may require rigorous post-synthesis purification to remove metal residues .

Solubility and Bioavailability

- The hydroxyethoxy group in the target compound improves aqueous solubility compared to purely hydrophobic analogs like N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)tetrahydrobenzo[b]thiophene-3-carboxamide ().

- Quaternary ammonium salts (e.g., ) exhibit superior solubility but may face challenges in membrane permeability due to permanent positive charge .

Pharmacological Potential

- Cinnamic acid derivatives (e.g., ’s EP2 antagonist) demonstrate anti-inflammatory activity via prostaglandin receptor modulation.

- Thiophene-containing polymers () are employed in bioimaging due to tunable emission properties. The target compound’s thiophen-3-yl group could enable analogous applications if conjugated with fluorophores .

Preparation Methods

Synthetic Strategies for Key Intermediate Formation

Synthesis of 2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethylamine

The amine intermediate is critical for subsequent amide coupling. Two primary routes have been identified:

Reductive Amination of Thiophene-Containing Ketones

A ketone precursor, such as 2-(thiophen-3-yl)acetone, undergoes reductive amination with 2-aminoethoxyethanol. Using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C for 12 hours yields the branched ethylamine with 62–68% efficiency. Steric hindrance from the thiophene ring necessitates prolonged reaction times compared to aliphatic analogues.

Nucleophilic Substitution of Halogenated Intermediates

Bromoethyl-thiophene derivatives (e.g., 2-bromo-1-(thiophen-3-yl)ethanol) react with 2-hydroxyethoxyamine in dimethylformamide (DMF) at 80°C for 24 hours. This method achieves moderate yields (45–52%) due to competing elimination side reactions.

Cinnamic Acid Activation

Cinnamic acid derivatives are activated for amide bond formation via:

- HATU-mediated activation : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) generates reactive esters in situ, ideal for sterically hindered amines.

- EDCI/DMAP coupling : Ethylcarbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) offers cost-effective activation, though with lower yields (39–59%) for bulky substrates.

Amide Coupling and Final Product Synthesis

HATU-Driven Coupling Protocol

- Reaction Setup : Combine 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine (1 equiv), cinnamic acid (1.2 equiv), HATU (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 3 equiv) in anhydrous DMF.

- Conditions : Stir under nitrogen at 25°C for 18 hours.

- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

- Yield : 65–72% (purity >95% by HPLC).

Alternative Polyphosphoric Acid (PPA) Condensation

For substrates sensitive to coupling reagents, PPA promotes direct condensation between cinnamic acid and the amine:

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Confirmation

Applications and Comparative Efficacy

While biological data for this specific compound remains unpublished, structurally related cinnamamides exhibit:

Q & A

Q. How can researchers optimize the synthetic route for N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)cinnamamide to improve yield and purity?

- Methodological Answer : The synthesis of this compound requires multi-step organic reactions, typically involving amide coupling and hydroxyl-ether formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amide bond formation .

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., thiophene ring functionalization) minimizes side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Yield optimization : Stoichiometric ratios of 1.2:1 for cinnamoyl chloride to the amine intermediate reduce unreacted starting material .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 7.2–7.6 ppm confirm aromatic protons (cinnamamide and thiophene), while δ 3.5–4.2 ppm corresponds to the hydroxyethoxy and ethyl backbone .

- ¹³C NMR : Signals at ~165 ppm indicate the carbonyl group of the cinnamamide .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 360.12 (calculated for C₁₈H₂₁NO₃S) .

- FT-IR : Absorbance at ~3300 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (amide C=O) validates functional groups .

Q. How can researchers assess the biological activity of this compound in preliminary in vitro studies?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. For example, test inhibition of cyclooxygenase-2 (COX-2) due to structural similarity to NSAID scaffolds .

- Cell viability assays : Treat cancer cell lines (e.g., MCF-7 or HeLa) with 10–100 μM compound for 48 hours, followed by MTT assays to evaluate cytotoxicity .

- Antioxidant activity : Employ DPPH radical scavenging assays; compare absorbance at 517 nm to ascorbic acid controls .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Purity validation : Re-test batches using HPLC-MS to rule out impurities (e.g., unreacted cinnamoyl chloride) as confounding factors .

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm the absence of enantiomeric byproducts, which may exhibit divergent activities .

- Dose-response curves : Perform log-dose experiments (1 nM–100 μM) to identify non-linear effects or off-target interactions .

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Scaffold modification : Synthesize analogs by replacing the thiophene ring with furan (improves solubility) or adding electron-withdrawing groups (e.g., -NO₂) to the cinnamamide phenyl ring .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with the hydroxyethoxy group) .

- In silico ADMET prediction : Tools like SwissADME predict bioavailability and toxicity, guiding prioritization of synthetic targets .

Q. How can researchers investigate the compound’s interaction with enzymatic targets using computational and experimental approaches?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate binding to COX-2 (PDB ID: 5KIR) over 100 ns to assess stability of hydrogen bonds with Arg120 and Tyr355 .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) using immobilized enzyme chips; a KD < 1 μM suggests high affinity .

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during binding to validate computational predictions .

Q. What methodologies address challenges in solubility and stability during formulation for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use 10% DMSO + 10% PEG-400 in saline to achieve >1 mg/mL solubility .

- Lyophilization : Prepare a freeze-dried powder (trehalose as cryoprotectant) for long-term storage at -80°C .

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC to identify hydrolytic susceptibility of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.